molecular formula C9H10ClN3O B8618494 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol CAS No. 59060-17-2

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol

Cat. No. B8618494
Key on ui cas rn: 59060-17-2
M. Wt: 211.65 g/mol
InChI Key: XKGYNDQSOFYSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03983128

Procedure details

10.02 g. of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.04 mol.) are dissolved in 100 ml. of anhydrous tetrahydrofuran. Nitrogen is passed through the flask and while stirring and cooling with tap water, 1.14 g. of lithium aluminium hydride is added a bit at a time in order to keep the reaction temperature at about 25°C. Stirring is continued for an additional two hours at room temperature. The reaction mixture is allowed to stand over night. Then 3 N-hydrochloric acid (60 ml) is added and the mixture is evaporated in vacuo. The residue is dissolved in water, neutralized with aqueous sodium hydroxide (10%) to pH 7 and extracted several times with ether. The combined etheral extracts are dried with sodium sulfate, evaporated and the residual oil (6.7 g. (79%)) is distilled in vacuo, b.p. 0.4 mm 137°-140°, providing a quickly crystallizing oil. The compound is recrystallized from hexane, to yield the 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol, m.p. 56°.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([Cl:17])=[C:8]2[CH:14]=[N:13][N:12]([CH2:15][CH3:16])[C:9]2=[N:10][CH:11]=1)=O)C.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O>[Cl:17][C:7]1[C:6]([CH2:4][OH:3])=[CH:11][N:10]=[C:9]2[N:12]([CH2:15][CH3:16])[N:13]=[CH:14][C:8]=12 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2)CC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 25°C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
to stand over night
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined etheral extracts are dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residual oil (6.7 g. (79%)) is distilled in vacuo, b.p. 0.4 mm 137°-140°
CUSTOM
Type
CUSTOM
Details
providing
CUSTOM
Type
CUSTOM
Details
a quickly crystallizing oil
CUSTOM
Type
CUSTOM
Details
The compound is recrystallized from hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1CO)N(N=C2)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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